5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, and a bicyclic oxa-azabicycloheptane ring system, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby inhibiting its enzymatic activity . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[22In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Action Environment
The action environment of this compound is typically within the cellular environment, where it interacts with its target, CDK2
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of the cell cycle .
Cellular Effects
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane has shown significant cytotoxic activities against various cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . Specifically, it has been found to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses have shown to have toxic or adverse effects .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the construction of the bicyclic ring system. Key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-1-methylpyrazole and formamide derivatives.
Construction of the bicyclic ring system: This step often involves intramolecular cyclization reactions, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with suitable reagents to form the oxa-azabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring or the bicyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new medications for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane: Unique due to its bicyclic structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar core structure but lack the bicyclic ring system.
Oxa-azabicycloheptane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazolo[3,4-d]pyrimidine core with the oxa-azabicycloheptane ring. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFMLIVOXZIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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